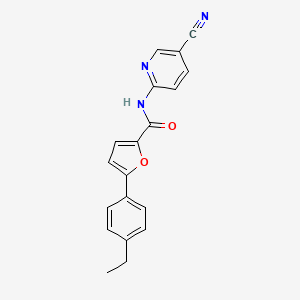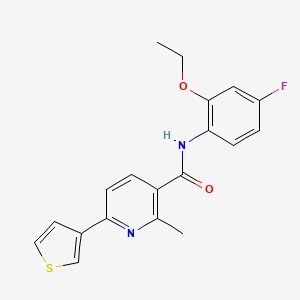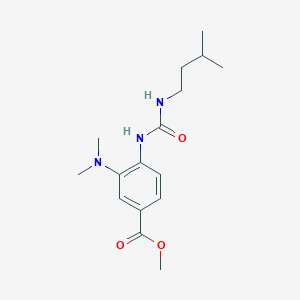
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate, also known as FMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. FMBA is a derivative of benzoic acid and has a molecular weight of 365.42 g/mol.
作用機序
The exact mechanism of action of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in various physiological and pathological processes. (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has also been reported to reduce oxidative stress and protect against neurotoxicity induced by β-amyloid, a protein that is implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It has also been reported to exhibit potent biological activities, making it a promising candidate for drug development. However, there are also some limitations to using (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate in lab experiments. For example, it has been reported to have low solubility in water, which may limit its use in certain assays. In addition, the exact mechanism of action of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate is still not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into the development of more specific and effective drugs based on (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate. Another direction is to explore the potential of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to evaluate the safety and efficacy of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate in preclinical and clinical studies, which could pave the way for its development as a drug candidate.
合成法
The synthesis of (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate involves the reaction of 4-piperidone hydrochloride with 4-morpholinecarboxaldehyde in the presence of sodium triacetoxyborohydride and acetic acid. The resulting product is then treated with benzoic acid and triethylamine to obtain (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate. This method has been reported to yield (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate with high purity and good yield.
科学的研究の応用
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In addition, (1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate has been reported to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(1-formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-14-20-7-5-16(6-8-20)24-18(22)17-4-2-1-3-15(17)13-19-9-11-23-12-10-19/h1-4,14,16H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTQPUJFTMQXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC=CC=C2CN3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylpiperidin-4-yl) 2-(morpholin-4-ylmethyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)


![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)

![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)
![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)

![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)